molecular formula C10H13F2N B2952741 (2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine CAS No. 2248172-79-2

(2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine

Cat. No. B2952741
CAS RN: 2248172-79-2
M. Wt: 185.218
InChI Key: DNVMOJZBHFTEPA-QMMMGPOBSA-N
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Description

(2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine, also known as DFMPA, is a synthetic compound that has been used in scientific research for its potential applications in the field of pharmacology. This compound is a chiral molecule, which means that it has two possible enantiomers, or mirror-image forms. DFMPA has been studied for its potential as a therapeutic agent due to its unique chemical structure and mechanism of action.

Mechanism Of Action

(2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine acts as an inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. By blocking SERT, (2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine increases the levels of serotonin in the synaptic cleft, which can lead to an increase in serotonin signaling and ultimately a change in mood and behavior.
Biochemical and Physiological Effects:
(2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine has been shown to have a number of biochemical and physiological effects in animal models. In addition to its activity as an SSRI, (2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine has been shown to have activity as a dopamine transporter (DAT) inhibitor, which could have potential applications in the treatment of addiction. (2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine has also been shown to have effects on the levels of other neurotransmitters, such as norepinephrine and GABA.

Advantages And Limitations For Lab Experiments

(2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine has a number of advantages for use in laboratory experiments. It is a relatively stable compound that can be synthesized in large quantities, making it readily available for research purposes. (2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine also has a well-defined mechanism of action, which makes it a useful tool for studying the role of serotonin in the brain. However, like any experimental compound, (2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine has limitations. For example, its effects may be specific to certain animal models or experimental conditions, and it may not be suitable for use in human studies.

Future Directions

There are a number of potential future directions for research on (2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine. One area of interest is the development of new SSRI drugs based on the structure of (2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine. Researchers may also investigate the potential applications of (2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine in the treatment of other neurological disorders, such as Parkinson's disease or schizophrenia. Additionally, further studies may be conducted to better understand the biochemical and physiological effects of (2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine and its potential role in the regulation of other neurotransmitters.

Synthesis Methods

(2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine can be synthesized through a multi-step process starting from commercially available starting materials. One common method involves the reaction of 2-phenylpropanal with 2,2-difluoroethanol in the presence of a catalyst to form a key intermediate. This intermediate is then subjected to a series of additional reactions to yield the final product, (2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine.

Scientific Research Applications

(2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine has been studied for its potential applications in the field of pharmacology. Specifically, it has been investigated as a potential therapeutic agent for the treatment of various neurological disorders, such as depression and anxiety. (2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine has been shown to have activity as a selective serotonin reuptake inhibitor (SSRI), which means that it can increase the levels of serotonin in the brain by blocking its reuptake. Serotonin is a neurotransmitter that is involved in the regulation of mood, sleep, and appetite, among other functions.

properties

IUPAC Name

(2S)-3,3-difluoro-2-methyl-3-phenylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-8(7-13)10(11,12)9-5-3-2-4-6-9/h2-6,8H,7,13H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVMOJZBHFTEPA-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(C1=CC=CC=C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C(C1=CC=CC=C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine

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